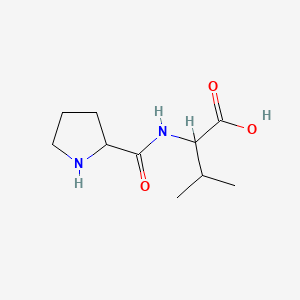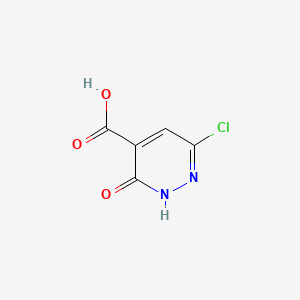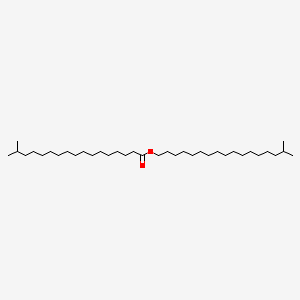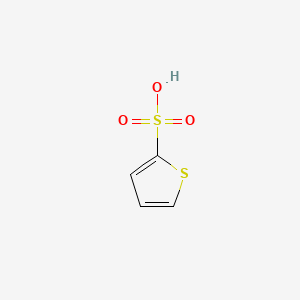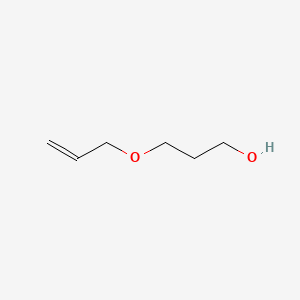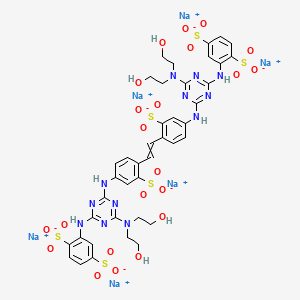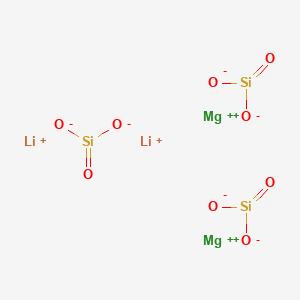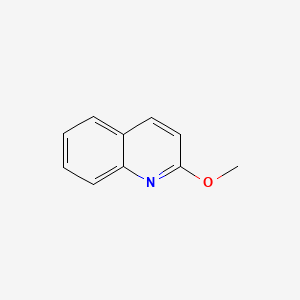
2-甲氧基喹啉
描述
2-Methoxyquinoline is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.1846 g/mol . It is a derivative of quinoline, which is a nitrogenous tertiary base .
Synthesis Analysis
2-Methoxyquinoline and its derivatives can be synthesized through various methods. One such method involves the application of the Vilsmeier–Haack reaction . In this process, 2-chloro-7-fluoroquinoline-3-carbaldehydes were synthesized, and the chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles . The aldehyde functional group was also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .
Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline consists of a quinoline core with a methoxy group attached to the second carbon atom . The InChI code for 2-Methoxyquinoline is 1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 .
Chemical Reactions Analysis
In the synthesis of 2-Methoxyquinoline derivatives, aromatic nucleophilic substitution reactions were used to introduce various nucleophiles in place of chlorine under different reaction conditions . The carbaldehyde group was oxidized by permanganate method and reduced with metallic sodium in methanol and ethanol .
Physical And Chemical Properties Analysis
2-Methoxyquinoline is a compound with the molecular formula C10H9NO . It has a molecular weight of 159.1846 g/mol .
科学研究应用
Antimalarial Activity
2-Methoxyquinoline derivatives have been studied for their potential as antimalarial agents. The quinoline nucleus is a common motif in many antimalarial drugs, and modifications to this structure can lead to compounds with enhanced activity against the malaria parasite. Research has shown that certain 2-Methoxyquinoline compounds exhibit significant antimalarial properties, making them candidates for the development of new antimalarial medications .
Anticancer Properties
The structural framework of 2-Methoxyquinoline provides a basis for developing novel anticancer agents. Studies indicate that these compounds can interfere with various cellular processes in cancer cells, such as DNA replication and cell division. As a result, they are being explored for their potential to inhibit the growth of cancer cells and could be valuable in the creation of new cancer therapies .
Antibacterial and Antifungal Effects
Quinoline derivatives, including 2-Methoxyquinoline, have demonstrated antibacterial and antifungal activities. These compounds can disrupt the cell walls of bacteria and fungi, leading to cell death. This property is particularly important in the search for new antibiotics to combat antibiotic-resistant strains of bacteria .
Anthelmintic Applications
The anthelmintic activity of 2-Methoxyquinoline derivatives makes them useful in the treatment of parasitic worm infections. By affecting the nervous system of the worms, these compounds can cause paralysis and death, providing a means to control and eliminate worm infestations in humans and animals .
Cardiovascular System Impact
Research into the cardiovascular effects of 2-Methoxyquinoline has revealed that these compounds can have an impact on the heart and blood vessels. They are being studied for their potential use in treating various cardiovascular diseases, such as hypertension and arrhythmias, by modulating heart rate and blood pressure .
Central Nervous System (CNS) Activities
2-Methoxyquinoline derivatives have shown promise in affecting the central nervous system. They are being investigated for their potential therapeutic effects in CNS disorders, including neurodegenerative diseases and epilepsy. The ability of these compounds to cross the blood-brain barrier makes them particularly interesting for CNS drug development .
安全和危害
作用机制
Target of Action
Quinoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Pharmacokinetics
Quinoline derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Quinoline derivatives have been reported to have various effects at the molecular and cellular levels .
Action Environment
The action of quinoline derivatives can be influenced by various environmental factors .
属性
IUPAC Name |
2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQNUTNKGQGWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219369 | |
| Record name | Quinoline, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline | |
CAS RN |
6931-16-4 | |
| Record name | 2-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP3N3Z6NW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



